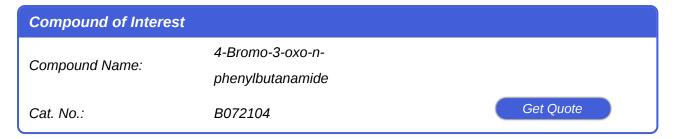




Application Notes and Protocols: Cyclization Reactions of 4-Bromo-3-oxo-N-phenylbutanamide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of **4-Bromo-3-oxo-N-phenylbutanamide** as a versatile precursor in the synthesis of heterocyclic compounds, with a focus on its acid-catalyzed intramolecular cyclization to form a quinolinone scaffold. This key transformation offers a robust pathway to valuable intermediates for drug discovery and materials science.

Introduction

4-Bromo-3-oxo-N-phenylbutanamide is a highly functionalized molecule featuring an active methylene group, a ketone, an amide, and a reactive bromine atom. [1]This combination of functional groups makes it an excellent starting material for a variety of cyclization and annulation reactions to construct diverse heterocyclic frameworks. [1]One of the most significant applications is its intramolecular cyclization to yield quinolin-2-one derivatives, which are core structures in many biologically active compounds. [1]

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-3-oxo-N-phenylbutanamide** is provided in the table below.



Property	Value	
CAS Number	1205-74-9	
Molecular Formula	C10H10BrNO2	
Molecular Weight	256.1 g/mol	
Appearance	Colorless or slightly yellow crystal	
Boiling Point	437.3°C at 760 mmHg	
Flash Point	218.3°C	
Density	1.544 g/cm³	

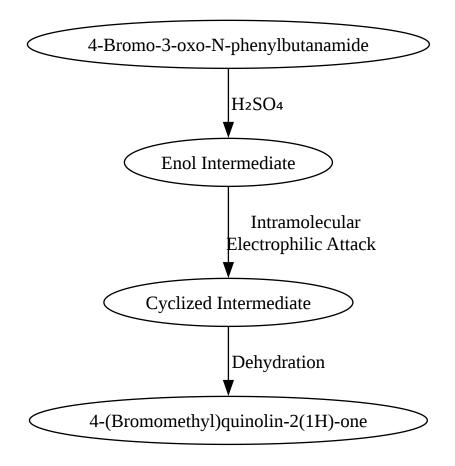
Application: Acid-Catalyzed Intramolecular Cyclization to 4-(Bromomethyl)quinolin-2(1H)-one

A primary application of **4-Bromo-3-oxo-N-phenylbutanamide** is its efficient acid-catalyzed intramolecular cyclization to form 4-(bromomethyl)quinolin-2(1H)-one. This reaction proceeds with high yield and provides a key intermediate for further functionalization.

Reaction Principle

The reaction is an electrophilic aromatic substitution where the enol form of the β -ketoamide attacks the activated phenyl ring of the anilide moiety under strong acid catalysis. The subsequent dehydration leads to the formation of the quinolinone ring system. Concentrated sulfuric acid is a common and effective catalyst for this transformation.





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Experimental Protocol

The following protocol is adapted from a patented procedure for the synthesis of 4-(bromomethyl)quinolin-2(1H)-one. [2] Materials:

- 4-Bromo-3-oxo-N-phenylbutanamide (y-acetyl bromide Acetanilide)
- Concentrated Sulfuric Acid (98%)
- · Ice water
- 10% Sodium Carbonate Solution
- Methanol
- Reaction flask equipped with a stirrer and cooling bath



- Centrifuge
- Vacuum drying oven

Procedure:

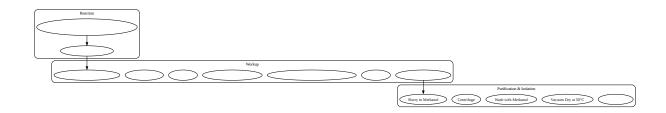
- Reaction Setup: In a reaction flask, slowly add 50 g of 4-Bromo-3-oxo-N-phenylbutanamide to 500 g of concentrated sulfuric acid while maintaining the temperature between 10-20°C using a cooling bath.
- Reaction: After the addition is complete, stir the mixture at 15-20°C for 3 hours.
- Quenching: Upon completion, cool the reaction mixture and pour it into 500 g of ice water, ensuring the temperature remains below 20°C.
- Precipitation and Filtration: Stir the resulting suspension for 30 minutes. Collect the precipitate by centrifugation.
- Washing: Wash the solid with water until the pH of the filtrate is between 2 and 3.
- Neutralization: Resuspend the solid in 250 g of water and, at 10-20°C, add 10% sodium carbonate solution dropwise until the pH of the suspension is between 6 and 7.
- Final Filtration and Washing: Collect the crude product by centrifugation and wash with water until the pH of the filtrate is 7.
- Purification: Add the crude product to 2400 kg of methanol and stir at 20-30°C for 1 hour.
 Collect the solid by centrifugation and wash with methanol.
- Drying: Dry the final product under vacuum at 50°C to obtain a white powder.

Quantitative Data

The following table summarizes the quantitative data for the acid-catalyzed cyclization.



Parameter	Value	Reference
Starting Material	4-Bromo-3-oxo-N- phenylbutanamide	[2]
Reagent	Concentrated Sulfuric Acid	[2]
Reaction Temperature	15-20°C	[2]
Reaction Time	3 hours	[2]
Product	4-(Bromomethyl)quinolin- 2(1H)-one	[2]
Yield	93.0%	[2]
Purity (HPLC)	99.6%	[2]



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Potential Alternative Cyclization: Base-Mediated Reactions

While the acid-catalyzed cyclization is well-documented for forming quinolinones, base-mediated intramolecular reactions of **4-Bromo-3-oxo-N-phenylbutanamide** are also plausible. [1]Depending on the reaction conditions and the nature of any substituents on the phenylamide ring, different heterocyclic systems could potentially be formed. For instance, intramolecular nucleophilic attack of the enolate on the carbon bearing the bromine atom could lead to the formation of furanone or other ring systems. Further research in this area could expand the synthetic utility of this versatile precursor.

Safety Information

4-Bromo-3-oxo-N-phenylbutanamide is an organic compound that should be handled with appropriate safety precautions. It is irritating to the eyes, skin, and respiratory tract. Always wear suitable personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with high temperatures and sources of ignition. Store in a cool, dry, and well-ventilated area away from flammable materials.

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References

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- 2. CN103923003A Preparation method of 4-bromomethylquinoline-2(H)-ketone Google Patents [patents.google.com]
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